molecular formula C10H18N2O B8328189 1-{Methyl[2-(methyloxy)ethyl]amino}cyclopentanecarbonitrile

1-{Methyl[2-(methyloxy)ethyl]amino}cyclopentanecarbonitrile

Cat. No. B8328189
M. Wt: 182.26 g/mol
InChI Key: ORKGLFSUZXHVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745642B2

Procedure details

The title compound (3.39 g; 82%) was prepared from N-(2-methoxyethyl)methylamine hydrochloride (2.84 g; 22.6 mmol), cyclopentanone (1.90 g, 22.6 mmol) and potassium cyanide (1.47 g; 22.6 mmol) in water (15 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ: 1.83 (6H, m). 2.20 (2H, m), 2.48 (3H, s), 2.68 (2H, t), 3.46 (3H, s), 3.5 (2H, t).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][CH2:5][NH:6][CH3:7].C1(=O)CCCC1.[C-]#N.[K+].CN(C)[C:19]1([C:24]#[N:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>O>[CH3:7][N:6]([CH2:5][CH2:4][O:3][CH3:2])[C:19]1([C:24]#[N:25])[CH2:23][CH2:22][CH2:21][CH2:20]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
Cl.COCCNC
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
1.47 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1(CCCC1)C#N)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.